REACTION_CXSMILES
|
[Cl:1][C:2]1[N:3]=[C:4]2[CH:9]=[CH:8][C:7]([CH2:10][CH2:11][CH3:12])=[N:6][N:5]2[CH:13]=1.ClC(Cl)C.Cl[S:19]([OH:22])(=O)=[O:20].C([N:25](CC)CC)C.P(Cl)(Cl)(Cl)=O>O>[Cl:1][C:2]1[N:3]=[C:4]2[CH:9]=[CH:8][C:7]([CH2:10][CH2:11][CH3:12])=[N:6][N:5]2[C:13]=1[S:19]([NH2:25])(=[O:22])=[O:20]
|
Name
|
|
Quantity
|
0.8 g
|
Type
|
reactant
|
Smiles
|
ClC=1N=C2N(N=C(C=C2)CCC)C1
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Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
ClC(C)Cl
|
Name
|
|
Quantity
|
0.54 g
|
Type
|
reactant
|
Smiles
|
ClS(=O)(=O)O
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0.79 g
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
all at once, and the mixture was stirred for 4 hours
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
TEMPERATURE
|
Details
|
with heating
|
Type
|
TEMPERATURE
|
Details
|
The reaction solution was cooled to about 70° C.
|
Type
|
STIRRING
|
Details
|
all at once and stirred until the solid
|
Type
|
DISSOLUTION
|
Details
|
was dissolved
|
Type
|
STIRRING
|
Details
|
all at once, and the mixture was stirred for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
TEMPERATURE
|
Details
|
with heating
|
Type
|
WAIT
|
Details
|
the reaction solution was left
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
CUSTOM
|
Details
|
the organic phase was separated
|
Type
|
WASH
|
Details
|
The organic phase was washed with a saturated saline
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
ADDITION
|
Details
|
Acetonitrile (10 ml) and 28% ammonia water (4 ml) were added to the residue
|
Type
|
STIRRING
|
Details
|
stirred at room temperature for 2 hours
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
water (100 ml) was added to the reaction solution, which
|
Type
|
FILTRATION
|
Details
|
the formed crystals were collected by filtration
|
Type
|
WASH
|
Details
|
washed with water and chloroform
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1N=C2N(N=C(C=C2)CCC)C1S(=O)(=O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |